Product packaging for (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride(Cat. No.:CAS No. 106105-17-3)

(S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No.: B012890
CAS No.: 106105-17-3
M. Wt: 399.3 g/mol
InChI Key: YAWWQIFONIPBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dihydroindenyl-oxyalkanoic acid Discovery in Cation-Chloride Cotransport Inhibition Research

The discovery of Dihydroindenyl-oxyalkanoic acid (DIOA) dates back to the early 1980s, stemming from a collaboration between Merck Sharp & Dohme Research Laboratories and neurosurgeons at Albany Medical College. physiology.org This partnership aimed to develop compounds that could prevent the swelling associated with brain injury. physiology.org The research focused on chemical modifications of ethacrynic acid, leading to the creation of a series of (aryloxy)alkanoic acid compounds. physiology.org

In 1988, a specific [(dihydroindenyl)oxy]alkanoic acid, later simply named DIOA, was identified as the first potent inhibitor of K-Cl cotransport. nih.govnih.gov This was demonstrated through its effect on N-ethylmaleimide (NEM)-stimulated or swelling-stimulated potassium (K+) efflux in human red blood cells. physiology.orgnih.gov The initial research established its inhibitory concentration (IC50) at approximately 10 μM. nih.govnih.govacs.org A key finding from these early studies was that the effect of DIOA was dependent on the external chloride (Cl⁻) concentration; it stimulated K+ efflux at low external Cl⁻ concentrations, while inhibiting it at higher concentrations. nih.gov This suggested that the binding of DIOA to the cotransporter is influenced by the presence of chloride ions. nih.gov Unlike other compounds, DIOA was noted for not affecting the Na-K-2Cl cotransporter (NKCC1) at the concentrations at which it inhibited K-Cl cotransport. physiology.org

Evolution of Research Perspectives on Dihydroindenyl-oxyalkanoic acid as an Ion Transporter Modulator

Following its discovery, DIOA was widely adopted in research as a K-Cl cotransporter (KCC) inhibitor, largely due to its significantly higher potency compared to loop diuretics like furosemide (B1674285), which inhibit KCCs only at much higher concentrations. nih.govacs.orgpnas.org For many years, it was a preferred tool for studying K-Cl cotransport, especially in in vivo experiments. nih.govacs.org Evidence showed its effectiveness in inhibiting K+/Cl- co-transport stimulated by N-ethylmaleimide in human platelets. nih.gov

However, the research perspective on DIOA began to shift as its limitations became more apparent. A significant caveat that emerged was its poor specificity. nih.govacs.org While initially thought to be selective for KCCs over NKCCs, later studies revealed that DIOA affects other ion transport proteins. researchgate.netnih.gov Research published in 2022 demonstrated that DIOA, at concentrations typically used to inhibit K-Cl cotransport, also blocks the KCNN4/KCa3.1 Ca²⁺-activated K⁺ channel (Gardos channel) in red blood cells. researchgate.netnih.gov This inhibition of the Gardos channel was found to be chloride-independent. nih.gov The IC50 for this inhibition was validated by whole-cell patch clamp in HEK-293 cells to be 42 µM. nih.gov

Concerns were also raised about DIOA's effects on cell viability, with high concentrations noted to cause an increase in non-specific membrane leakage of potassium. physiology.orgnih.gov This lack of specificity and potential for cellular toxicity complicated the interpretation of results from studies using DIOA as a selective KCC inhibitor. nih.govpnas.org

The limitations of DIOA, along with other early inhibitors like DIDS, spurred efforts to find more potent and selective modulators of KCCs. nih.govpnas.org In the late 2000s, large-scale high-throughput screening efforts were initiated, leading to the discovery of new classes of KCC2 inhibitors. nih.govpnas.orgnih.gov More recently, structural biology has provided a deeper understanding of DIOA's interaction with its target. A cryogenic electron microscopy structure of the KCC3-DIOA complex revealed that DIOA binds in a central cleft between the two monomers of the KCC3 dimer, interacting with specific residues in the TM10-11 loop and TM12. nih.gov These residues are conserved in KCCs but not in NKCCs, offering a structural basis for its selectivity over those transporters. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24Cl2O4 B012890 (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 106105-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106105-17-3

Molecular Formula

C20H24Cl2O4

Molecular Weight

399.3 g/mol

IUPAC Name

2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)

InChI Key

YAWWQIFONIPBKT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Synonyms

((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+-)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+-)-isomer
DIOA-acid

Origin of Product

United States

Molecular and Cellular Mechanisms of Dihydroindenyl Oxyalkanoic Acid Action

Elucidation of K-Cl Cotransporter Inhibition by Dihydroindenyl-oxyalkanoic acid

Dihydroindenyl-oxyalkanoic acid (DIOA) has been identified as a significant inhibitor of K-Cl cotransport systems. pnas.org Its mechanism of action involves specific interactions with these transporters, leading to a modulation of ion movement across the cell membrane. This section details the selective nature of this inhibition and the current understanding of the structural basis for its action.

Dihydroindenyl-oxyalkanoic acid is recognized as a potent inhibitor of the K-Cl cotransport (KCC) system. pnas.orgresearchgate.net This system, which is crucial for cell volume regulation, involves the co-transport of potassium (K+) and chloride (Cl-) ions across the plasma membrane in a 1:1 stoichiometry. researchgate.net Research has demonstrated that DIOA specifically inhibits this transport pathway, which can be activated by factors such as cell swelling or stimulation with N-ethylmaleimide. nih.govportlandpress.com

The primary membrane transporters responsible for this activity in many cells, particularly red blood cells, are isoforms of the SLC12 family, including KCC1 (SLC12A4) and KCC3 (SLC12A6). physiology.orgnih.gov Studies on human platelets have also provided evidence for a K+/Cl- cotransporter that is sensitive to inhibition by R(+)-[(dihydroindenyl)oxy]alkanoic acid. nih.gov In sickle cells, where an abnormal activation of the KCC system contributes to cell dehydration, DIOA has been shown to inhibit the associated abnormal K+ loss. researchgate.net The inhibitory effect of DIOA on KCCs has established it as a valuable tool in physiological studies to differentiate KCC activity from that of other ion transport mechanisms. physiology.orgnih.gov

A key characteristic of dihydroindenyl-oxyalkanoic acid is its selectivity for K-Cl cotransporters over the related Na-K-2Cl cotransport system (NKCC). physiology.orgnih.gov Specifically, DIOA has been reported to lack significant inhibitory activity against the bumetanide-sensitive NKCC1 (SLC12A2). researchgate.netphysiology.orgnih.gov This distinction is critical, as both KCC and NKCC are part of the same SLC12 family of cation-chloride cotransporters but often play opposing roles in cell volume regulation.

Experiments in human platelets have shown that while DIOA effectively inhibits N-ethylmaleimide-stimulated K+ efflux (a marker for KCC activity), this efflux is insensitive to bumetanide (B1668049), a known inhibitor of NKCC. nih.govportlandpress.com This demonstrates a clear pharmacological distinction between the two transport systems and highlights the specificity of DIOA for the KCC system. nih.govportlandpress.com

The inhibitory action of DIOA on K-Cl cotransporters is mediated by its binding to specific sites on the transporter proteins. While the precise binding interactions are an area of ongoing research, structural and computational studies have begun to provide valuable insights.

Structural studies, including cryo-electron microscopy of human KCC isoforms like KCC3, have provided a foundation for understanding inhibitor binding. nih.gov It has been suggested that DIOA's binding site on the KCC3 cotransporter is located outside of the ion translocation pathway. nih.gov This mode of action, where the inhibitor does not directly obstruct the pore through which ions pass, implies an allosteric mechanism of inhibition, where binding to a peripheral site induces a conformational change that renders the transporter inactive.

While direct structural data for the DIOA-KCC complex is still being elucidated, insights can be drawn from its interaction with other ion transport proteins. For instance, in the case of the Ca2+-activated K+ channel KCa3.1, which is also inhibited by DIOA, computational docking experiments have identified a potential binding site. physiology.orgnih.gov These studies propose that DIOA binds in the fenestration region of the human KCa3.1 channel. physiology.orgnih.gov This region, located on the periphery of the channel, is distinct from the central ion-conducting pore where high-affinity inhibitors often bind. nih.gov The binding of DIOA to this external site is thought to be responsible for its modulatory effect on the channel's activity. nih.gov This mechanism provides a plausible model for how DIOA might also interact with KCC isoforms at a site external to the primary ion pathway.

Modulation of KCC Activity via Specific Binding Sites

Dihydroindenyl-oxyalkanoic acid Interactions with Other Ion Transport Systems

Although primarily characterized as a K-Cl cotransport inhibitor, DIOA has been shown to interact with other ion transport systems, sometimes at concentrations used to inhibit KCCs.

One of the most significant off-target effects is the inhibition of the Ca2+-activated K+ channel of intermediate conductance, also known as KCNN4, KCa3.1, or the Gardos channel. physiology.orgnih.gov This channel is a major pathway for K+ efflux in red blood cells. nih.gov Studies have confirmed that DIOA abrogates the activity of the KCa3.1 Gardos channel in both human and mouse red cells. physiology.orgnih.gov This inhibition was validated by whole-cell patch-clamp experiments in HEK-293 cells overexpressing human KCa3.1, which determined an IC50 value of 42 µM. researchgate.netphysiology.orgnih.gov The inhibition of KCa3.1 by DIOA is chloride-independent and persists even in cells genetically lacking the principal KCCs, confirming a direct effect on the channel. physiology.orgnih.gov

Furthermore, research has indicated that DIOA can inhibit the cystic fibrosis transmembrane conductance regulator (CFTR). physiology.org At higher concentrations (IC50 values of 75-97 µM), DIOA has also been found to suppress the activity of P-type ATPases, such as the Na+,K+-ATPase and H+,K+-ATPase. researchgate.net It is therefore recommended that lower concentrations of DIOA (< 20-30 µM) be used in experimental settings to ensure specific inhibition of the K-Cl cotransporter without affecting these ATPases. sigmaaldrich.com

Inhibitory Profile of Dihydroindenyl-oxyalkanoic acid (DIOA) on Various Ion Transporters

Table of Mentioned Compounds

Compound Name
Dihydroindenyl-oxyalkanoic acid (DIOA)
R(+)-[(dihydroindenyl)oxy]alkanoic acid (R(+)DIOA)
Bumetanide
N-ethylmaleimide
Senicapoc (B1681619)
TRAM-34
Nifedipine
YODA1
A23187

Inhibition of the Ca2+-activated K+ Channel (Gardos Channel, KCNN4/KCa3.1)

Dihydroindenyl-oxyalkanoic acid has been demonstrated to be a potent inhibitor of the Ca2+-activated K+ channel, also known as the Gardos channel or KCNN4/KCa3.1. nih.gov This channel is a critical determinant of red blood cell volume, and its inhibition can prevent the cellular dehydration that contributes to the pathology of conditions like sickle cell disease. nih.gov

Research has shown that DIOA at a concentration of 100 µM can almost completely block Gardos channel activity that has been maximally stimulated. researchgate.net The inhibitory action of DIOA on this channel is independent of chloride concentration. nih.gov This was confirmed in studies using mouse red cells that were genetically deficient in the main K-Cl cotransporters (KCC1 and KCC3), where DIOA's inhibitory effect on the Gardos channel persisted. nih.gov Conversely, DIOA showed no inhibitory effect on K+ influx in red cells from mice genetically lacking the KCNN4/Gardos channel, confirming its specific action on this target. nih.gov

Whole-cell patch-clamp experiments on HEK-293 cells that were stably expressing human KCa3.1 validated the direct interaction, revealing an IC₅₀ (half-maximal inhibitory concentration) of 42 µM. nih.gov The concentration-response curve exhibited a Hill coefficient of approximately 2, which suggests that two or more DIOA molecules likely interact with each tetrameric KCa3.1 channel to achieve inhibition. researchgate.net Computational docking experiments further suggest that DIOA binds within the fenestration region of the human KCa3.1 channel structure. nih.gov

Investigations into Dihydroindenyl-oxyalkanoic acid Effects on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

In addition to its effects on potassium channels, dihydroindenyl-oxyalkanoic acid has been identified as a strong inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical chloride channel. nih.gov Investigations in Calu-3 human airway epithelial cells, which primarily express CFTR for apical chloride secretion, showed that DIOA significantly reduces the short-circuit current and apical conductance. nih.gov

The inhibitory potency of DIOA on CFTR was found to be comparable to that of 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB), a well-known chloride channel blocker. The effective dose for 50% inhibition (ED₅₀) for DIOA was 17.0 ± 1.0 µM, which is nearly equivalent to the ED₅₀ of 15.6 ± 2.1 µM for NPPB. nih.gov This demonstrates that DIOA is a powerful inhibitor of CFTR. nih.gov Further studies indicated that the chemical structure of DIOA is important for this activity, as replacing the butyl group in its structure with a methyl group was found to weaken the inhibitory effects. nih.gov This "off-target" activity highlights the compound's broader impact on chloride transport mechanisms. researchgate.net

Influence on Mg2+-dependent K+ Movement

While direct studies on the influence of dihydroindenyl-oxyalkanoic acid on Mg2+-dependent K+ movement are not extensively detailed in the primary literature, evidence from related transport systems suggests a potential influence. In lamprey erythrocytes, a Cl- transport pathway that is activated by external Ca2+ and Mg2+ has been identified. nih.gov In these same cells, Cl- efflux was shown to be significantly inhibited by dihydroindenyl-oxyalkanoic acid (DIOA). nih.gov This finding indicates that DIOA can affect ion transport systems that are sensitive to or modulated by magnesium ions, even if an exclusive and direct interaction with a Mg2+-dependent K+ transporter has not been characterized.

Influence of Dihydroindenyl-oxyalkanoic acid on Regulatory Pathways of Ion Transport

Beyond direct channel blockade, DIOA's effects are intertwined with the complex regulatory pathways that govern ion transporter activity.

Impact on Intracellular Modulators of K-Cl Cotransport Activity

Dihydroindenyl-oxyalkanoic acid is most widely recognized as a potent inhibitor of the K-Cl cotransport (KCC) system. nih.govnih.gov The activity of this cotransporter is modulated by various intracellular and environmental signals. nih.gov DIOA has been shown to specifically inhibit KCC-mediated ion efflux when the transporter is activated by these modulators. nih.govnih.gov

Key activators of K-Cl cotransport include cell swelling (hypoosmolarity), low pH, and treatment with the sulfhydryl reagent N-ethylmaleimide (NEM). nih.govnih.gov In studies on sickle cells, which exhibit abnormal K-Cl cotransport activation contributing to cell dehydration, DIOA effectively inhibited the pathological K+ loss and reduced cell density when the cotransport was stimulated by these specific conditions. nih.govnih.gov The regulation of KCC is understood to involve a complex cascade of protein kinases and phosphatases, and its activation by NEM points to a dependency on the cellular redox state. nih.gov DIOA's ability to block the transporter in its activated state underscores its impact on these regulatory pathways.

Effects on Regulatory Kinases and Phosphorylation States (e.g., WNK/SPAK kinases)

The activity of K-Cl cotransporters (KCCs) is critically regulated by phosphorylation events orchestrated by a signaling cascade involving the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). nih.gov This pathway acts as a master regulator, generally inhibiting the activity of Cl--extruding KCCs through phosphorylation.

Dihydroindenyl-oxyalkanoic acid functions as a direct pharmacological inhibitor of the KCC transporter itself. researchgate.net Therefore, while DIOA does not directly inhibit the WNK or SPAK/OSR1 kinases, it blocks the function of a transporter that is a key downstream target of this regulatory pathway. For instance, studies using the pan-WNK inhibitor WNK463 have shown that inhibiting WNK kinases leads to the stimulation of KCC activity in red blood cells. nih.gov This confirms that the WNK pathway tonically suppresses KCC. The action of DIOA, which inhibits KCC, is therefore functionally intertwined with the phosphorylation state set by the WNK-SPAK/OSR1 cascade. researchgate.net In some contexts, such as neuropathic pain models, the therapeutic effects of modulating transporter activity have been shown to be preventable by the pharmacological blockade of KCC2 with DIOA, highlighting its role in studying these kinase-regulated systems. researchgate.net Interestingly, in red cells, WNKs appear to play a predominant role in controlling KCC, with a less significant contribution from the downstream SPAK/OSR1 kinases. nih.gov

Data Tables

Table 1: Inhibitory Potency of Dihydroindenyl-oxyalkanoic Acid on Ion Transporters

Target Protein Common Name Cell/System Type Inhibitory Metric (Value) Citation(s)
KCNN4/KCa3.1 Gardos Channel HEK-293 Cells IC₅₀ (42 µM) nih.gov

Table 2: Summary of Effects of Dihydroindenyl-oxyalkanoic Acid

Target/Process Primary Effect Modulating Conditions Cell/System Type Citation(s)
KCNN4/KCa3.1 (Gardos Channel) Inhibition of K+ current Ca2+ activation Human and Mouse Red Cells, HEK-293 nih.govresearchgate.net
CFTR Inhibition of Cl- secretion Basal and stimulated Human Airway Epithelial Cells nih.gov
K-Cl Cotransport (KCC) Inhibition of K+ and Cl- efflux Low pH, hypoosmolarity, N-ethylmaleimide Sickle Red Blood Cells, Human Platelets nih.govnih.gov

Biological Systems and Physiological Processes Affected by Dihydroindenyl Oxyalkanoic Acid

Dihydroindenyl-oxyalkanoic acid in Erythrocyte Physiology and Pathophysiology

Dihydroindenyl-oxyalkanoic acid (DIOA) is a notable inhibitor of the K-Cl cotransport (KCC) system, a key regulator of ion and water flux across the erythrocyte membrane. researchgate.netresearchgate.net Its effects are particularly significant in the context of both normal red blood cell volume maintenance and in pathological conditions such as sickle cell disease.

Erythrocyte volume is meticulously controlled by various ion transport systems, among which the K-Cl cotransporter (KCC) plays a crucial role. This transporter facilitates the electroneutral movement of potassium (K+) and chloride (Cl-) ions out of the cell, followed by water, leading to a decrease in cell volume. The KCC system is typically activated by cell swelling, acidification, and oxidative stress.

Dihydroindenyl-oxyalkanoic acid serves as a potent inhibitor of this K-Cl cotransport system. researchgate.net By blocking the efflux of K+ and Cl-, DIOA effectively prevents the associated water loss, thereby playing a critical role in maintaining erythrocyte volume. Research has demonstrated that DIOA can inhibit the K+ efflux pathway that is resistant to ouabain (B1677812) and bumetanide (B1668049), confirming its specificity for the KCC system. This inhibitory action is central to its influence on red blood cell volume homeostasis.

In sickle cell disease, abnormal activation of the K-Cl cotransport system contributes significantly to the pathophysiology. researchgate.netresearchgate.net This heightened activity leads to excessive loss of intracellular potassium and water, resulting in erythrocyte dehydration. This dehydration increases the intracellular concentration of hemoglobin S (HbS), which in turn accelerates HbS polymerization upon deoxygenation—the primary event leading to cell sickling, reduced deformability, and vaso-occlusive crises.

Studies have shown that DIOA effectively inhibits this pathological K+ loss from sickle erythrocytes. researchgate.netresearchgate.net By blocking the K-Cl cotransporter, DIOA mitigates red cell dehydration, which is a key therapeutic strategy. researchgate.net This action helps to maintain a lower intracellular HbS concentration, potentially delaying the onset of sickling and improving the rheological properties of the blood.

Interactive Table: Effect of DIOA on K+ Efflux in Normal and Sickle Erythrocytes

ConditionCell TypeEffect on K+ Efflux without DIOAEffect on K+ Efflux with DIOAReference
Basal Normal (AA)LowNo significant change
Basal Sickle (SS)Abnormally highInhibited/Reduced researchgate.netresearchgate.net
Low pH Sickle (SS)Highly stimulatedSuppressed researchgate.net
Hypoosmolarity Sickle (SS)StimulatedInhibited researchgate.net
N-ethylmaleimide Sickle (SS)StimulatedInhibited researchgate.net

The K-Cl cotransport system in erythrocytes can be activated by several stimuli, which are used in research to study its function. These activators include:

Low pH (Acidification): A decrease in intracellular or extracellular pH robustly stimulates KCC activity. This is particularly relevant in the microvasculature where local acidosis can occur.

Hypoosmolarity (Cell Swelling): When red blood cells are placed in a hypotonic environment, they swell, which triggers a regulatory volume decrease mediated by KCC activation.

N-ethylmaleimide (NEM): This thiol-alkylating agent is a potent chemical activator of KCC, though its mechanism is not fully physiological. researchgate.net

Research confirms that DIOA effectively inhibits K-Cl cotransport regardless of the activation stimulus. In studies on sickle cells, DIOA was found to specifically reduce the increase in cell density and inhibit K+ loss when the KCC system was stimulated by low pH, hypoosmolarity, or NEM. researchgate.net This demonstrates that DIOA acts directly on the cotransporter itself or a crucial regulatory component, blocking its function under various activating conditions.

The K-Cl cotransport activity in erythroid cells is mediated by specific protein isoforms belonging to the SLC12 gene family. The primary isoforms identified in human and mouse red blood cells are KCC1 (SLC12A4) and KCC3 (SLC12A6).

KCC3: Further research has indicated that KCC3 is the dominant isoform responsible for the bulk of K-Cl cotransport activity in erythrocytes. Its expression remains relatively stable during erythroid differentiation.

Given that DIOA is a general inhibitor of K-Cl cotransport, its effects in erythrocytes are mediated through the blockade of both KCC1 and KCC3. The pathological activation of these isoforms in conditions like sickle cell disease is the target for the therapeutic potential of inhibitors like DIOA.

Dihydroindenyl-oxyalkanoic acid in Vascular Smooth Muscle Cell Biology

The investigation of ion transport mechanisms in vascular smooth muscle cells (VSMCs) is crucial for understanding vascular tone and pathology. The K-Cl cotransport system is one such mechanism present in these cells.

The existence and functional characteristics of a K-Cl cotransport system have been investigated in the A10 cell line, a cultured cell line derived from embryonic rat thoracic aorta smooth muscle. researchgate.net These studies utilized DIOA as a specific pharmacological tool to identify and characterize KCC activity.

In experiments using A10 cells, exposure to a hypotonic medium, which induces cell swelling, led to a significant increase in the initial rates of ouabain- and bumetanide-resistant rubidium (Rb+, a congener of K+) uptake and net K+ efflux. This swelling-induced ion movement is a hallmark of KCC activity. The application of dihydroindenyl-oxyalkanoic acid (DIOA) inhibited this stimulated ion flux, with a reported IC50 (half-maximal inhibitory concentration) of 4 x 10⁻⁵ M. This finding provided direct evidence for a functional, volume-sensitive K-Cl cotransport system in these vascular smooth muscle cells, which can be effectively blocked by DIOA. researchgate.net

Implications for Cell Volume Regulation in Vascular Tissue Models

Research using the A10 vascular smooth muscle cell line has provided evidence for a [K+,Cl-]-cotransport system that is sensitive to dihydroindenyl-oxy-alkanoic acid (DIOA). oup.com In these cells, hypotonic conditions, which induce cell swelling, led to a significant increase in the initial rates of ouabain and bumetanide-resistant (OBR) Rb+ uptake, bumetanide and DIDS-resistant Cl- uptake, and OBR net K+ efflux. oup.com The application of DIOA was found to inhibit the stimulation of Rb+ influx and net K+ efflux by 40% to 100%. oup.com

The inhibitory effect of DIOA on Rb+ influx stimulated by hypotonic conditions was dose-dependent, with a half-maximal inhibitory concentration (IC50) of 4 x 10^-5 mol/L. oup.com This value is comparable to that observed in human red blood cells. The DIOA-sensitive Rb+ influx exhibited a sigmoidal response to decreasing osmolarity, with a threshold for activation at approximately 230 mOsm. oup.com These findings suggest that vascular smooth muscle cells possess a DIOA-sensitive [K+,Cl-]-cotransport system that is activated by cell swelling and likely plays a role in cell volume regulation. oup.com The dissipation of the outwardly directed Cl- gradient may provide the energy for net KCl and water extrusion, thereby regulating cell volume. oup.com

Table 1: Effect of Hypotonic Medium and DIOA on Ion Fluxes in A10 Vascular Smooth Muscle Cells

Ion Flux Measurement Condition Percentage Increase/Inhibition
Ouabain and bumetanide-resistant (OBR) Rb+ uptake Hypotonic medium (150 mOsm) 100% increase
Bumetanide and DIDS-resistant Cl- uptake Hypotonic medium (150 mOsm) 200% increase
OBR net K+ efflux Hypotonic medium (150 mOsm) 130% increase

Dihydroindenyl-oxyalkanoic acid in Lens Epithelial Cell Research

In cultured lens epithelial cells (alpha TN4 cell line), dihydroindenyl-oxyalkanoic acid has been instrumental in elucidating the mechanisms of regulatory volume decrease (RVD). These cells respond to hypotonic solutions with rapid swelling followed by RVD. During this process, the unidirectional efflux of 86Rb (used as a tracer for K+) increases in proportion to the osmotic challenge. The volume regulatory changes observed in hypotonic solutions were inhibited by DIOA, indicating the involvement of a K-Cl cotransporter in the RVD mechanism of these cells.

Table 2: Effect of DIOA on 86Rb Efflux and Volume Regulation in Lens Epithelial Cells

Experimental Condition Observation Effect of DIOA
Hypotonic solution Activation of 86Rb efflux and RVD Inhibition of 86Rb efflux and RVD
Isosmotic solution with NEM Activation of 86Rb efflux 90% block of efflux

Dihydroindenyl-oxyalkanoic acid in Platelet Function Studies

Studies on human platelets have utilized R(+)-[(dihydroindenyl)oxy]alkanoic acid to demonstrate the existence of a K+/Cl- co-transporter. The efflux of 86Rb+ from platelets, a marker for K+ movement, was stimulated in a concentration-dependent manner by N-ethylmaleimide. This stimulated efflux was notably inhibited by R(+)-[(dihydroindenyl)oxy]alkanoic acid at a concentration of 10 μmol/l. The efflux was also dependent on the presence of external Cl- but was insensitive to bumetanide, a known inhibitor of the Na+/K+/2Cl- co-transporter. These observations strongly suggest that the 86Rb+ efflux stimulated by N-ethylmaleimide occurs via a K+/Cl- co-transporter.

Further investigations in platelet models have revealed an interaction between the K+/Cl- co-transporter and the Na+/K+/2Cl- co-transporter. When the K+/Cl- co-transporter was stimulated with N-ethylmaleimide, researchers were unable to stimulate the Na+/K+/2Cl- co-transporter with a high external concentration of KCl. Additionally, under these conditions, the 86Rb+ efflux could not be inhibited by bumetanide. This collective evidence suggests that the stimulation of the K+/Cl- co-transporter with N-ethylmaleimide leads to an inhibition of the Na+/K+/2Cl- co-transporter in human platelets.

Table 3: Summary of Dihydroindenyl-oxyalkanoic Acid Effects on Platelet Ion Transporters

Transporter Stimulant/Condition Effect of R(+)-[(dihydroindenyl)oxy]alkanoic acid
K+/Cl- co-transporter N-ethylmaleimide Inhibition of stimulated 86Rb+ efflux

Dihydroindenyl-oxyalkanoic acid in Spermatozoa Volume Regulation Research

The process of fertilization is a complex sequence of events, one of which involves the critical need for spermatozoa to regulate their volume. Upon ejaculation, sperm move from the isotonic environment of the male reproductive tract to the hypotonic conditions of the female reproductive tract. This osmotic challenge necessitates a mechanism for regulatory volume decrease (RVD) to prevent excessive swelling and subsequent functional impairment. Research has identified the potassium-chloride cotransporters (KCCs) as key players in this process, and dihydroindenyl-oxyalkanoic acid (DIOA) has been instrumental as a pharmacological tool to elucidate their function.

Studies investigating the molecular machinery behind sperm RVD have identified several isoforms of the KCC family in both murine and human spermatozoa. In mice, reverse transcription-polymerase chain reaction (RT-PCR) has revealed the presence of messenger RNA (mRNA) transcripts for Slc12a4 (KCC1), Slc12a6 (KCC3), and Slc12a7 (KCC4) in the testis. Further analysis using nested RT-PCR on sperm-specific mRNA detected transcripts for KCC3 and KCC4. However, at the protein level, Western blot analysis has specifically identified the KCC4 isoform (SLC12A7) in murine sperm protein extracts. nih.gov This suggests that while multiple KCC genes are transcribed in the testis, KCC4 is the predominant isoform translated into a functional protein in mature murine sperm. nih.gov

In contrast to the findings in mice, research has indicated that these specific KCC isoforms may not play a significant role in the RVD of human spermatozoa. nih.gov While human sperm also undergo RVD, the primary mechanisms appear to be different from those in mice, highlighting species-specific variations in sperm physiology.

The following table summarizes the identified KCC isoforms in murine sperm research:

KCC Isoform mRNA Transcript Detected in Testis mRNA Transcript Detected in Sperm Protein Detected in Sperm
KCC1 (Slc12a4)YesNoNo
KCC3 (Slc12a6)YesYesNo
KCC4 (Slc12a7)YesYesYes

Dihydroindenyl-oxyalkanoic acid, as an inhibitor of KCCs, has been a valuable tool in demonstrating the functional importance of these transporters in murine sperm volume regulation. When murine spermatozoa are incubated in a hypotonic medium designed to mimic the environment of the female reproductive tract, they initially swell. Under normal conditions, they would initiate RVD to return to their normal volume. However, the application of DIOA disrupts this process.

In laboratory experiments, the introduction of DIOA to murine sperm suspensions leads to a significant increase in cell volume, indicating an inhibition of the RVD mechanism. nih.gov This swelling is dose-dependent, with concentrations as low as 10 to 20 micromolar being effective. nih.gov The observed effect of DIOA provides strong pharmacological evidence that KCC-mediated ion and water efflux is a critical component of RVD in murine sperm.

The differential effects of DIOA on murine and human sperm are highlighted in the table below:

Species Effect of Dihydroindenyl-oxyalkanoic acid on Sperm Volume Implication for RVD Mechanism
MurineInduces cell swellingKCCs are crucial for Regulatory Volume Decrease
HumanNo significant effectRVD is likely mediated by other, DIOA-insensitive pathways

Dihydroindenyl-oxyalkanoic acid in Neuronal and Central Nervous System Physiology

In the central nervous system (CNS), the precise control of intracellular chloride concentration is paramount for regulating neuronal excitability. The KCC family of cotransporters, particularly KCC2 and KCC3, play a pivotal role in this process. Dihydroindenyl-oxyalkanoic acid, by virtue of its inhibitory action on these transporters, has emerged as a significant research tool for probing the intricacies of neuronal function and dysfunction.

The K-Cl cotransporter KCC2 is predominantly expressed in neurons of the CNS and is fundamental for establishing and maintaining the low intracellular chloride concentrations that are characteristic of mature neurons. frontiersin.org This low chloride environment is essential for the hyperpolarizing (inhibitory) action of the neurotransmitter gamma-aminobutyric acid (GABA) at GABAA receptors. frontiersin.org

KCC3 is also expressed in the CNS, including in large neurons such as pyramidal cells and Purkinje cells, as well as in white matter tracts. nih.gov While KCC2 is considered the primary driver of chloride extrusion in many central neurons, KCC3 also contributes to the regulation of intracellular chloride and is critically involved in neuronal cell volume homeostasis. nih.govnih.gov Studies on KCC3-null neurons have shown elevated intracellular chloride levels and a reduced hyperpolarizing response to GABA, indicating a dual role in both ion and volume regulation. nih.gov Loss-of-function mutations in KCC3 are linked to a severe neurodevelopmental and neurodegenerative disorder known as agenesis of the corpus callosum with peripheral neuropathy (ACCPN). nih.govnih.gov

The distinct but sometimes overlapping roles of KCC2 and KCC3 are crucial for normal CNS function, and their dysregulation is implicated in various neurological conditions.

KCC Isoform Primary Function in the CNS Key Expression Areas Associated Pathologies with Dysfunction
KCC2Maintains low intracellular chloride for inhibitory neurotransmissionNeurons throughout the CNSEpilepsy, Neuropathic Pain, Schizophrenia, Autism Spectrum Disorder frontiersin.org
KCC3Neuronal cell volume homeostasis, contributes to chloride extrusionLarge neurons (e.g., pyramidal, Purkinje), white matter tractsAgenesis of the Corpus Callosum with Peripheral Neuropathy (ACCPN) nih.govnih.gov

Given the central role of KCCs in setting the chloride gradient, dihydroindenyl-oxyalkanoic acid serves as a valuable pharmacological tool for manipulating and studying inhibitory synaptic transmission. By inhibiting KCC2 and/or KCC3, DIOA can artificially elevate intracellular chloride levels in neurons. This, in turn, can shift the reversal potential for GABAA receptor-mediated currents, leading to a reduction in the strength of inhibitory neurotransmission or even a switch to an excitatory GABAergic response.

Researchers utilize DIOA in various in vitro and ex vivo models of neuronal circuits to investigate the consequences of impaired chloride homeostasis. For instance, by applying DIOA to brain slices, scientists can simulate pathological conditions where KCC function is compromised. This allows for the detailed study of how altered inhibitory signaling contributes to neuronal hyperexcitability and the generation of epileptiform activity. DIOA has been used to demonstrate the inhibition of KCC2 activity in cellular assays, providing a method to screen for potential modulators of this transporter.

The use of DIOA in such models helps to bridge the gap between the molecular function of KCCs and the complex network-level phenomena that underlie normal brain function and neurological disorders.

Disruptions in the function of KCCs, particularly KCC2, during critical developmental periods are increasingly recognized as a significant factor in the pathophysiology of several neurodevelopmental disorders. frontiersin.org During early brain development, intracellular chloride concentrations are high, and GABAergic signaling is largely excitatory. A developmental upregulation of KCC2 expression leads to a decrease in intracellular chloride, causing the "GABA shift" to inhibitory signaling, a hallmark of neuronal maturation. frontiersin.org

Research using mouse models has provided significant insights into the consequences of KCC dysfunction. For example, mouse models with impaired KCC2 function can exhibit a range of neurodevelopmental abnormalities, including altered GABAergic inhibition, an imbalance between excitatory and inhibitory synapses, and an increased susceptibility to seizures. Furthermore, genetic disruption of KCC3 in mice leads to locomotor deficits and neuroanatomical abnormalities that mimic aspects of human ACCPN. nih.govnih.gov These models are crucial for understanding the cellular and molecular mechanisms by which KCC dysfunction contributes to the etiology of neurodevelopmental disorders and for testing potential therapeutic strategies.

Advanced Research Methodologies and Experimental Models in Dihydroindenyl Oxyalkanoic Acid Studies

In Vitro Experimental Paradigms

A variety of in vitro techniques have been pivotal in characterizing the interaction of DIOA with its molecular targets and its subsequent effects on cellular function.

Ion Flux Measurements (e.g., 86Rb+ Efflux/Uptake, K+ Movement)

Ion flux assays are a cornerstone in the study of DIOA, providing direct evidence of its inhibitory effects on ion transporters. These assays typically involve measuring the movement of ions, such as potassium (K+) or its radioactive analogue rubidium-86 (86Rb+), across the cell membrane.

Researchers have demonstrated that DIOA is a potent inhibitor of the K-Cl cotransport system. mdpi.comnih.govjocpr.comresearchgate.net In studies on sickle cells, DIOA was found to inhibit the abnormal K+ loss, a key factor in the cellular dehydration and increased density characteristic of this pathology. mdpi.comnih.gov This inhibition of K+ efflux was observed under conditions that stimulate net outward K-Cl cotransport, such as low pH and hypoosmolarity. mdpi.comnih.gov

Furthermore, 86Rb+ efflux studies in human platelets have been used to characterize the activity of the K+/Cl- co-transporter. nih.gov In these experiments, N-ethylmaleimide-stimulated 86Rb+ efflux, a marker for K+/Cl- co-transport, was shown to be inhibited by the R(+)-enantiomer of DIOA. nih.gov More recent research has also utilized 86Rb+ (as a K+ surrogate) influx assays in human and mouse red blood cells to demonstrate that DIOA can inhibit the Gardos channel (KCNN4/KCa3.1) in a chloride-independent manner. biorxiv.orgnih.gov

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel currents in individual cells. This method has been crucial in confirming the molecular targets of DIOA and quantifying its inhibitory potency.

In one key study, whole-cell patch clamp experiments were performed on Human Embryonic Kidney (HEK-293) cells that were engineered to stably express the human KCa3.1/KCNN4 channel, also known as the Gardos channel. biorxiv.orgbiorxiv.org These experiments revealed that DIOA directly blocks the K+ currents mediated by this channel. By applying voltage ramps and measuring the resulting currents in the presence of intracellular calcium, researchers determined the concentration-response relationship for DIOA's inhibitory effect. The half-maximal inhibitory concentration (IC50) for DIOA's blockade of human KCa3.1 was determined to be 42 µM. biorxiv.orgnih.govbiorxiv.org The data also suggested that two or more DIOA molecules may interact with each tetrameric KCa3.1 channel. biorxiv.org

Cell Volume Measurement Techniques

Given that DIOA's primary mechanism of action involves the inhibition of ion transport, which is intrinsically linked to cell volume regulation, techniques to measure changes in cell volume are highly relevant.

Studies on sickle erythrocytes have shown that by inhibiting K+ loss, DIOA can reduce the associated cell dehydration. mdpi.comnih.gov This effect is critical because dehydration increases the concentration of sickle hemoglobin (HbS), promoting its polymerization and the characteristic sickling of the red blood cells. mdpi.comnih.gov Consequently, DIOA was found to specifically reduce sickle cell density, a direct reflection of its impact on cell volume homeostasis. mdpi.comnih.gov The regulation of erythrocyte volume is a key therapeutic objective in sickle cell disease, and DIOA's ability to modulate this parameter has been a significant finding. biorxiv.orgnih.gov

Molecular Docking and Computational Modeling of Ligand-Protein Interactions

To understand the interaction between DIOA and its protein targets at an atomic level, researchers have employed molecular docking and computational modeling techniques. These in silico methods predict the preferred binding orientation and affinity of a ligand to a protein.

RosettaLigand docking experiments have been used to identify a potential binding site for DIOA on the human KCa3.1 channel. biorxiv.orgnih.govbiorxiv.org The modeling suggested that DIOA binds in the fenestration region of the channel, which is a site distinct from the inner pore lumen where high-affinity inhibitors like senicapoc (B1681619) bind. biorxiv.org This finding is significant as it provides a structural hypothesis for the observed inhibitory activity and can guide the design of more specific and potent modulators. The predicted binding of DIOA to this fenestration site has been compared to the interaction of dihydropyridines with voltage-gated calcium channels. biorxiv.org

Structural Determination Techniques (e.g., X-ray Crystallography of KCC-DIOA Complexes)

Determining the three-dimensional structure of a drug-target complex provides the most definitive insight into their interaction. While X-ray crystallography is a primary method for this, cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool.

Recent breakthroughs in structural biology have provided a detailed view of the interaction between DIOA and a cation-chloride cotransporter. A cryo-EM structure of human KCC3 in complex with DIOA has been determined. mdpi.com This structural data revealed that two molecules of DIOA bind within the central cleft located between the two transmembrane domains (TMDs) of the transporter. mdpi.com The indanyl group of the DIOA molecule was observed to interact with hydrophobic residues from TM10, the scissor helix, and TM12 of the adjacent subunit. mdpi.com Additionally, the carbonyl and carboxyl groups of DIOA form interactions with specific amino acid residues, namely K664 in TM12 and a conserved arginine residue (R617) in the intracellular loop connecting TM10 and TM11. mdpi.com Notably, the binding of DIOA did not appear to induce significant conformational changes when compared to the inhibitor-free structure of KCC3. mdpi.com

Cellular and Tissue Model Systems

The study of DIOA has utilized a variety of cellular and tissue models to investigate its effects in a biologically relevant context. These models have ranged from isolated blood cells to cultured cell lines.

Red Blood Cells: Human and mouse red blood cells have been a primary model system for studying DIOA, largely due to the significant role of K-Cl cotransport in red blood cell volume regulation. biorxiv.orgnih.gov In particular, erythrocytes from individuals with sickle cell disease and from SAD mouse models of the disease have been instrumental in demonstrating the therapeutic potential of DIOA in preventing cell dehydration. mdpi.comnih.govbiorxiv.org Studies have also been conducted on red cells from mice genetically lacking the K-Cl cotransporters KCC1 and KCC3 to dissect the specific targets of DIOA. biorxiv.orgnih.gov

HEK-293 Cells: Human Embryonic Kidney (HEK-293) cells are a widely used cell line in pharmacological research due to their ease of culture and transfection. As mentioned previously, HEK-293 cells engineered to overexpress specific ion channels, such as the KCa3.1 channel, have been crucial for detailed electrophysiological characterization of DIOA's inhibitory activity. biorxiv.orgnih.govbiorxiv.org

Erythroid Cell Lines and Primary Erythrocytes (Normal and Sickle)

Erythroid cells, both from healthy individuals and those with sickle cell disease, have been central to understanding the physiological and pathophysiological effects of DIOA. nih.govnih.gov Red blood cell volume is a critical factor in sickle cell disease, as increased intracellular hemoglobin S (HbS) concentration promotes its polymerization and subsequent cell sickling. researchgate.net Researchers have utilized these cells to study how DIOA's inhibition of K+ efflux can prevent the cellular dehydration that exacerbates this condition. researchgate.net

Studies have shown that DIOA effectively inhibits the abnormal K+ loss in sickle cells, particularly when the K-Cl cotransport system is stimulated by conditions such as low pH or hypoosmolarity. researchgate.netresearchgate.net This inhibitory action helps to maintain red blood cell volume and reduce cell density, which is a key therapeutic goal in managing sickle cell disease. researchgate.netresearchgate.net

Interestingly, research has revealed that DIOA's effects are not limited to KCC inhibition. At concentrations typically used to block KCC, DIOA also significantly inhibits the KCNN4/Gardos channel in both normal human and mouse red blood cells, as well as in human sickle red cells. nih.govnih.gov This finding is crucial because the Gardos channel is another major regulator of red blood cell volume. nih.gov The inhibitory effect of DIOA on the Gardos channel was confirmed to be chloride-independent and persisted even in mouse red cells genetically lacking the primary K-Cl cotransporters, KCC1 and KCC3. nih.govnih.gov

Table 1: Effects of DIOA on Erythroid Cells

Cell Type Key Finding Reference
Human Sickle Red Cells DIOA inhibits abnormal K+ loss and reduces cell density. researchgate.netresearchgate.net
Human and Mouse Red Cells DIOA inhibits the KCNN4/Gardos channel at concentrations used to inhibit K-Cl cotransport. nih.govnih.gov
KCC1/KCC3 knockout mouse red cells DIOA's inhibition of the Gardos channel is independent of K-Cl cotransport. nih.govnih.gov
Human Sickle Red Cells DIOA (100 µM) inhibits A23187-stimulated K+ influx (Gardos channel activity) to a similar extent as in normal red cells. nih.gov

Cultured Mammalian Cell Lines (e.g., HEK-293, A10, HeLa, PC12)

Cultured mammalian cell lines provide a controlled environment to investigate the specific molecular interactions of compounds like DIOA. Human Embryonic Kidney 293 (HEK-293) cells, in particular, have been instrumental in validating the off-target effects of DIOA. nih.gov These cells, originally derived from human embryonic kidney, are easily cultured and transfected, making them a valuable tool for studying ion channel function.

Using whole-cell patch-clamp techniques on HEK-293 cells, researchers have confirmed the inhibitory effect of DIOA on the human KCa3.1 (KCNN4) channel, with a determined IC50 of 42 µM. nih.gov This validation in a non-erythroid system provided strong evidence that DIOA directly interacts with the KCNN4 channel. nih.gov Computational docking experiments further supported this, identifying a potential binding site for DIOA within the fenestration region of the human KCa3.1 channel. nih.gov

Isolated Tissue Preparations (e.g., Rat Spinal Cord Slices, Ferret Portal Vein Smooth Muscle Cells)

While direct studies using rat spinal cord slices and ferret portal vein smooth muscle cells specifically with dihydroindenyl-oxyalkanoic acid are not prominently detailed in the provided context, these types of isolated tissue preparations are classical models in pharmacology and physiology. They allow for the study of drug effects on intact, functional tissues while maintaining a degree of control not possible in whole organisms. For a compound like DIOA, which affects ion transport, such preparations would be valuable for investigating its impact on processes like neuronal excitability in the spinal cord or vascular tone in the portal vein, areas where K-Cl cotransporters and KCNN4 channels play significant roles.

In Vivo Preclinical Models

To understand the systemic effects and therapeutic potential of DIOA, researchers have turned to in vivo preclinical models that replicate human diseases.

Transgenic Mouse Models for Sickle Cell Disease (e.g., SAD Mouse Model)

The SAD (Sickle-Antilles-D Punjab) transgenic mouse model is a valuable tool for studying sickle cell disease. embopress.orgresearchgate.net These mice express a modified human sickle hemoglobin (Hb SAD) that leads to in vivo hemoglobin polymerization and red blood cell sickling, mimicking key aspects of the human condition. embopress.orgnih.gov The SAD mouse model develops complications seen in human patients, including renal pathology like glomerular hypertrophy and mesangial sclerosis. nih.gov

In the context of DIOA research, red blood cells from the SAD mouse model have been used to demonstrate the compound's inhibitory effect on the Gardos channel. nih.gov Studies showed that DIOA inhibits A23187-stimulated K+ influx in red cells from SAD mice, providing in vivo relevance to the findings from in vitro cell-based assays. nih.gov

Table 2: Research Findings in SAD Mouse Model

Parameter Observation Reference
Pathology Displays in vivo hemoglobin polymerization and erythrocyte sickling. embopress.orgnih.gov
Renal Complications Develops glomerular hypertrophy and mesangial sclerosis. nih.gov
DIOA Effect DIOA inhibits A23187-stimulated K+ influx (Gardos channel activity) in red cells. nih.gov

KCC Gene Knockout/Knockdown Animal Models (e.g., Kcnn4-/- Mice, KCC3/KCC1 double disruption)

Genetically modified animal models, such as those with specific genes knocked out or knocked down, are crucial for dissecting the precise targets of a drug. To investigate the specificity of DIOA, researchers have utilized mice with genetic deletions of KCC1 and KCC3 (Kcc1-/-;Kcc3-/-), the primary K-Cl cotransporters in red blood cells. nih.gov Studies in these mice demonstrated that DIOA's inhibitory effect on A23187-stimulated K+ influx persisted, confirming that this action is independent of KCC1 and KCC3. nih.gov

Furthermore, the use of Kcnn4-/- mice, which lack the Gardos channel, provided definitive evidence for DIOA's off-target effect. nih.gov In red cells from these knockout mice, DIOA had no inhibitory effect on A23187-stimulated K+ influx, unequivocally demonstrating that its inhibitory action on this pathway is mediated through the KCNN4 channel. nih.gov The NIH has made a transgenic allele for a KCNN4 knockout mouse available for research, highlighting the importance of this model in studying ion channel function. nih.gov

Comparative Pharmacological Profiling of Dihydroindenyl Oxyalkanoic Acid

Comparison with Classical Loop Diuretics (e.g., Furosemide (B1674285), Bumetanide)

The pharmacological profile of dihydroindenyl-oxyalkanoic acid (DIOA) distinguishes it significantly from classical loop diuretics like furosemide and bumetanide (B1668049), primarily through its mechanism of action and transporter specificity. Loop diuretics exert their effects by inhibiting the Na-K-2Cl cotransporter (NKCC), which is responsible for a substantial portion of sodium reabsorption in the thick ascending limb of the loop of Henle. nih.govnih.gov This inhibition leads to potent diuresis. nih.govnih.gov In contrast, DIOA was identified as a potent inhibitor of the K-Cl cotransporter (KCC) system. nih.govnih.gov

A defining characteristic of dihydroindenyl-oxyalkanoic acid is its selective inhibition of K-Cl cotransporters (KCCs) over Na-K-2Cl cotransporters (NKCCs). Research has consistently shown that DIOA is a potent inhibitor of KCC-mediated ion efflux, which can be stimulated by cell swelling or chemical agents like N-ethylmaleimide. nih.govnih.gov Crucially, DIOA has been reported to lack inhibitory activity against the bumetanide-sensitive Na-K-2Cl cotransporter, NKCC1. nih.govphysiology.org This specificity allows researchers to pharmacologically isolate KCC activity from NKCC activity in experimental models. nih.govphysiology.org

Classical loop diuretics exhibit the opposite profile. Their primary molecular targets are the NKCC transporters, with NKCC2 in the kidney being central to their diuretic effect and the more widely expressed NKCC1 being a target in other tissues. nih.govnih.gov Studies on human platelets have demonstrated that K+ efflux stimulated by N-ethylmaleimide (a marker of KCC activity) is inhibited by DIOA but is insensitive to the potent loop diuretic bumetanide, directly highlighting their differential targets. nih.gov

CompoundPrimary Transporter TargetSpecificity Notes
Dihydroindenyl-oxyalkanoic acid (DIOA)K-Cl Cotransporter (KCC)Reported to lack significant inhibitory activity against the NKCC1 transporter, making it a selective KCC inhibitor. nih.govphysiology.org
FurosemideNa-K-2Cl Cotransporter (NKCC)A classical loop diuretic that primarily inhibits NKCC1 and NKCC2. nih.govnih.gov
BumetanideNa-K-2Cl Cotransporter (NKCC)A potent loop diuretic that primarily inhibits NKCC1 and NKCC2; it does not inhibit NEM-stimulated KCC activity. nih.govnih.gov

The potency of dihydroindenyl-oxyalkanoic acid and loop diuretics is best understood in the context of their respective primary targets. DIOA was found to inhibit N-ethylmaleimide-stimulated K+ efflux in red blood cells with a half-maximal effective concentration (EC50) of approximately 10 µM. nih.gov

In comparison, loop diuretics are highly potent inhibitors of NKCC1. One study using Xenopus oocytes to express human NKCC1 variants found that bumetanide was a highly potent inhibitor with an IC50 value of approximately 0.8-1.0 µM. nih.gov Furosemide also demonstrates potent inhibition of NKCC1, with IC50 values in the low micromolar range. nih.gov Azosemide was identified as the most potent inhibitor in this particular study, being about four times more potent than bumetanide against NKCC1. nih.gov While these loop diuretics are powerful inhibitors of NKCC, they are ineffective against KCC at concentrations where they block NKCC. nih.gov

CompoundTarget TransporterReported Potency (IC50/EC50)
Dihydroindenyl-oxyalkanoic acid (DIOA)KCC (NEM-stimulated)~10 µM (EC50) nih.gov
BumetanidehNKCC1A / hNKCC1B~1.0 µM / ~0.8 µM (IC50) nih.gov
FurosemidehNKCC1A / hNKCC1B~2.5 µM / ~3.5 µM (IC50) nih.gov
AzosemidehNKCC1A / hNKCC1B~0.25 µM / ~0.20 µM (IC50) nih.gov

Analysis of Interaction with Other Ion Channel Modulators (e.g., N-ethylmaleimide, DIDS)

The pharmacological activity of DIOA is often characterized by its interaction with experimental modulators of ion transport, particularly the sulfhydryl-alkylating agent N-ethylmaleimide (NEM). NEM is widely used as a chemical activator of KCC-mediated K+ efflux. nih.govnih.govnih.gov DIOA consistently demonstrates potent inhibition of this NEM-stimulated K+ transport, which has been a cornerstone in defining its mechanism of action. nih.govnih.gov Interestingly, some evidence suggests a reciprocal interaction between the KCC and NKCC transporters, where stimulation of KCC by NEM leads to an inhibition of the NKCC transporter. nih.gov

While DIOA's interaction with NEM is well-documented, its relationship with other modulators like DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) is less direct. DIDS is a classical inhibitor of anion exchange proteins, such as Band 3 (anion exchanger 1), and is often used in red blood cell studies to block chloride fluxes through these alternative pathways. The use of DIOA in concert with DIDS allows for the dissection of different ion transport pathways.

A significant finding regarding DIOA's broader pharmacological profile is its "off-target" interaction with the Ca2+-activated K+ channel KCNN4 (also known as the Gardos channel). nih.govphysiology.org Studies have shown that at concentrations routinely used to inhibit KCC, DIOA can also block the KCNN4 channel. nih.govphysiology.org This inhibition was found to be chloride-independent and occurred with an IC50 of 42 µM in HEK-293 cells expressing the channel. nih.gov This discovery highlights that while DIOA is a valuable tool for studying KCC, its potential effects on other K+ transport pathways must be considered during experimental design.

Assessment of Dihydroindenyl-oxyalkanoic acid as a Benchmark Inhibitor in KCC Research

Dihydroindenyl-oxyalkanoic acid is widely regarded as a benchmark inhibitor in the study of K-Cl cotransport for several key reasons. Its identification in 1988 provided researchers with the first potent and, at the time, highly specific pharmacological tool to probe the function of KCC. nih.gov

The primary value of DIOA as a benchmark lies in its differential specificity. Its ability to inhibit KCC without affecting the bumetanide-sensitive NKCC1 transporter allows for the clear separation and investigation of these two major cation-chloride cotransport systems. nih.govnih.govphysiology.org This has been instrumental in characterizing the physiological roles of KCC in processes like cell volume regulation, particularly in erythrocytes. nih.govnih.gov Researchers frequently use DIOA to confirm that an observed physiological effect is indeed mediated by KCC. nih.govphysiology.org

However, the discovery of its inhibitory action on the KCNN4/Gardos channel has added an important caveat to its use as a perfectly specific KCC inhibitor. nih.govphysiology.org While it remains an indispensable tool, researchers must now account for this potential off-target effect, especially in cell types where the KCNN4 channel is prominently expressed. Despite this, its historical significance and its foundational role in distinguishing KCC from NKCC activity solidify its status as a benchmark compound in the field of cation-chloride cotransport research. nih.govnih.gov

Future Directions and Translational Research Perspectives for Dihydroindenyl Oxyalkanoic Acid

[(Dihydroindenyl)oxy]alkanoic acid (DIOA) has historically served as a foundational chemical tool for investigating K-Cl cotransport. nih.gov Despite its utility, the compound's limited specificity has catalyzed further research into more refined molecules and broader applications. nih.govnih.gov The evolution from DIOA to more targeted agents informs future research trajectories, aiming to enhance our understanding of ion transport physiology and its role in disease.

Q & A

Q. What statistical frameworks validate the compound’s structure-activity relationships (SAR) in multivariate datasets?

  • Methodological Answer : Partial least squares regression (PLSR) correlates molecular descriptors (e.g., HOMO/LUMO, logP) with bioactivity. Validate models via leave-one-out cross-validation (Q² >0.5) and external test sets. Open-source tools like KNIME streamline workflow design .

Q. How to reconcile discrepancies between computational predictions and experimental results in mechanistic studies?

  • Methodological Answer : Perform sensitivity analysis on force field parameters (e.g., CHARMM vs. AMBER) and validate with alchemical free-energy perturbation (FEP) calculations. Experimental validation via mutagenesis (e.g., alanine scanning) identifies critical binding residues .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes for Dihydroindenyl-Oxyalkanoic Acid

MethodYield (%)Purity (%)Key LimitationsReference
Friedel-Crafts62–78≥98Requires toxic AlCl₃
Enzymatic Catalysis45–55≥95Low scalability

Table 2 : Analytical Techniques for Metabolite Identification

TechniqueLOD (ng/mL)Precision (RSD%)Application
UPLC-QTOF-MS/MS0.1<5Untargeted metabolomics
Chiral HPLC1.0<2Enantiomer resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.